molecular formula C11H17N3O5 B12105168 4-amino-1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one

4-amino-1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one

Cat. No.: B12105168
M. Wt: 271.27 g/mol
InChI Key: JTXFQQIBBJJRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Ethoxycytidine is a nucleoside analog with the molecular formula C11H17N3O6. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose ring is replaced by an ethoxy group. This modification imparts unique properties to the compound, making it a subject of interest in various fields of scientific research, particularly in antiviral and cancer therapy research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Ethoxycytidine typically involves the protection of the hydroxyl groups of cytidine, followed by selective ethylation at the 2’ position. The protected cytidine is then deprotected to yield 2’-Ethoxycytidine. The reaction conditions often include the use of strong bases and ethylating agents under controlled temperatures to ensure selective modification.

Industrial Production Methods

Industrial production of 2’-Ethoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required standards for research and therapeutic applications. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2’-Ethoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2’-Ethoxycytidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’-Ethoxycytidine involves its incorporation into nucleic acids, where it interferes with normal cellular processes. In antiviral research, it inhibits viral replication by acting as a chain terminator during the synthesis of viral RNA or DNA. In cancer therapy, it induces apoptosis by disrupting DNA synthesis and repair mechanisms in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 2’-Ethoxycytidine

2’-Ethoxycytidine is unique due to its ethoxy group at the 2’ position, which imparts distinct chemical and biological properties. This modification enhances its stability and activity compared to other nucleoside analogs, making it a valuable compound in scientific research .

Properties

IUPAC Name

4-amino-1-[3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-2-18-9-8(16)6(5-15)19-10(9)14-4-3-7(12)13-11(14)17/h3-4,6,8-10,15-16H,2,5H2,1H3,(H2,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXFQQIBBJJRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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